3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine
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Overview
Description
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including a chlorophenyl group, methoxy groups, and a sulfanyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable catalyst like aluminum chloride.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfanyl Group Addition: The sulfanyl group can be added through a thiol-ene reaction, where a thiol compound reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicinal chemistry, 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine depends on its interaction with molecular targets. For example, if it exhibits anticancer activity, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The presence of the quinazoline core suggests potential interactions with kinases or other proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazoline: Lacks the sulfanyl and phenylprop-2-en-1-yl groups.
6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine: Lacks the chlorophenyl group.
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-imine: Lacks the sulfanyl and phenylprop-2-en-1-yl groups.
Uniqueness
The uniqueness of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine lies in its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-31-23-15-20-22(16-24(23)32-2)29-26(33-14-8-11-18-9-4-3-5-10-18)30(25(20)28)17-19-12-6-7-13-21(19)27/h3-13,15-16,28H,14,17H2,1-2H3/b11-8+,28-25? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMWASYIEYFGLR-GOHOYNSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC=CC3=CC=CC=C3)CC4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC/C=C/C3=CC=CC=C3)CC4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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